molecular formula C19H23N3O6 B565839 MNI caged kainic acid CAS No. 1315378-75-6

MNI caged kainic acid

カタログ番号: B565839
CAS番号: 1315378-75-6
分子量: 389.408
InChIキー: IQGCUMUIYXHZOT-AHIWAGSCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MNI caged kainic acid is a derivative of kainic acid, a well-known neurotoxin and excitatory amino acid. This compound is modified by attaching a photosensitive 4-methoxy-7-nitroindolinyl group to kainic acid, which allows for controlled activation of kainate receptors through light exposure. This modification makes this compound a valuable tool in neuroscience research, particularly for studying synaptic transmission and neuronal excitability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MNI caged kainic acid involves the attachment of the 4-methoxy-7-nitroindolinyl group to kainic acid. The process typically includes the following steps:

    Protection of functional groups: Protecting the carboxyl and amino groups of kainic acid to prevent unwanted reactions.

    Coupling reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) to attach the 4-methoxy-7-nitroindolinyl group to the protected kainic acid.

    Deprotection: Removing the protective groups to yield the final this compound product

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

化学反応の分析

Types of Reactions

MNI caged kainic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of photolysis is the free kainic acid, which can then interact with kainate receptors. Substitution reactions yield various derivatives depending on the nucleophile used .

科学的研究の応用

Key Applications

  • Investigating Synaptic Mechanisms
    • MNI caged kainic acid allows researchers to isolate post-synaptic receptor activation from presynaptic processes. This capability is essential for understanding synaptic transmission mechanisms in real-time.
    • Studies have shown that photolysis of this compound can generate large inward currents in Purkinje neurons, facilitating the study of excitatory synaptic responses .
  • Receptor-Specific Activation
    • The compound selectively activates kainate receptors while minimizing interference with other receptor types. For instance, when used alongside AMPA antagonists, it effectively targets kainate receptors without significant activation of AMPA receptors .
    • Research indicates that approximately 40% of the current generated upon photolysis is due to AMPA receptor activation, demonstrating the nuanced control provided by this caging strategy .
  • Photostimulation Techniques
    • This compound can be utilized in both one-photon and two-photon uncaging experiments. This versatility enhances its applicability across different experimental setups, allowing for localized stimulation of neurons .
    • The rapid uncaging rate of MNI caged compounds makes them suitable for studying fast neurotransmission processes .

Case Study 1: Fast Synaptic Transmission

A study conducted by DiGregorio et al. (2007) utilized this compound to investigate synaptic responses in cerebellar interneurons. The results demonstrated that wide-field photolysis could produce sustained activation of NMDA receptors, while localized laser photolysis resulted in transient responses. This highlighted the compound's effectiveness in dissecting receptor dynamics in situ .

Case Study 2: Comparative Analysis

Passlick and Ellis-Davies (2017) compared the effects of MNI-caged glutamate and MNI-caged kainate on hippocampal CA1 pyramidal neurons. Their findings revealed that MNI-caged glutamate produced larger currents than MNI-caged kainate under similar conditions, emphasizing the importance of selecting appropriate caged compounds based on experimental goals .

Data Tables

Study Application Findings Reference
DiGregorio et al. (2007)Fast synaptic transmissionSustained activation of NMDA receptors via wide-field photolysis
Passlick & Ellis-Davies (2017)Comparative receptor analysisLarger currents from MNI-caged glutamate than from MNI-caged kainate
Palma-Cerda et al. (2012)Receptor specificity40% current from AMPA receptor activation with MNI-kainate

作用機序

MNI caged kainic acid exerts its effects through the following mechanism:

類似化合物との比較

Similar Compounds

Uniqueness

MNI caged kainic acid is unique due to its rapid uncaging rate and selective activation of kainate receptors. This makes it particularly useful for experiments requiring precise temporal control of receptor activation .

生物活性

MNI caged kainic acid, a derivative of kainic acid modified with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group, serves as a powerful tool in neuroscience research. Its unique properties allow for precise control over neuronal excitability and synaptic transmission through photolysis, making it invaluable for studying glutamate receptor dynamics.

Overview of this compound

  • Chemical Structure : this compound is designed to release kainic acid upon exposure to light, enabling researchers to manipulate neuronal activity with high temporal resolution.
  • Mechanism of Action : Upon photolysis, this compound generates large inward currents in neurons, particularly in Purkinje cells, facilitating the study of excitatory synaptic transmission and receptor activation.

Biological Activity

The biological activity of this compound is characterized by its effects on various types of glutamate receptors. Key findings from recent studies include:

  • Photolysis Effects : When subjected to wide-field photolysis, this compound releases kainate, resulting in substantial inward currents at resting membrane potentials in Purkinje neurons. This response is crucial for understanding synaptic mechanisms in real-time .
  • Receptor Specificity : The activation of AMPA receptors accounts for approximately 40% of the current generated by MNI caged kainate. This indicates that while it primarily targets kainate receptors, there is significant cross-talk with AMPA receptors .
  • Comparison with Other Caged Compounds : Studies have shown that while NPEC-caged compounds are simpler to prepare, they exhibit slower photorelease rates compared to MNI-caged compounds. This difference is critical for experiments requiring rapid receptor activation .

Case Studies

  • Neuronal Excitability Modulation : In a study involving kainic acid-induced epilepsy models, researchers observed compensatory mechanisms that modulate neuronal excitability post-administration. The blockade of excitatory receptors significantly altered neuronal responses, underscoring the importance of precise receptor targeting in pharmacological studies .
  • Cell Viability and Neuroprotection : Investigations into the neuroprotective effects of melatonin against kainic acid toxicity revealed that pre-treatment with melatonin improved cell viability in neuronal cell lines exposed to kainate. This highlights potential therapeutic avenues for conditions involving excitotoxicity .

Table 1: Summary of Photolysis Effects on Neuronal Currents

ParameterValue
Maximum Inward CurrentUp to 4 µM
Percentage AMPA Contribution40%
Release Time (sub-microsecond)Yes
Neuron TypePurkinje Neurons

Table 2: Comparisons of Caged Compounds

Compound TypeRelease RatePreparation ComplexityReceptor Interference
MNI Caged KainateFastModerateMinimal
NPEC Caged KainateSlowSimpleModerate

特性

IUPAC Name

(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCUMUIYXHZOT-AHIWAGSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。